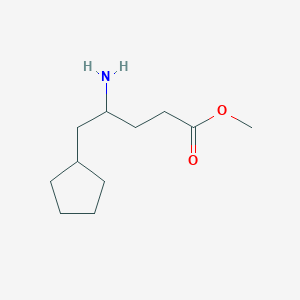
(S)-1-(2-Phenoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Phenoxyphenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, (S)-1-(2-Phenoxyphenyl)ethanone. This can be achieved using chiral catalysts or reagents that induce asymmetry in the reduction process. Commonly used methods include:
Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes.
Chemical Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired optical purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, Sodium Borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products Formed
Oxidation: (S)-1-(2-Phenoxyphenyl)ethanone.
Reduction: (S)-1-(2-Phenoxyphenyl)ethane.
Substitution: (S)-1-(2-Phenoxyphenyl)ethyl halides or tosylates.
Applications De Recherche Scientifique
(S)-1-(2-Phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Phenoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and phenyl groups can engage in π-π stacking and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
®-1-(2-Phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2-Phenoxyphenyl)ethanone: The oxidized form, lacking the hydroxyl group, which may have different reactivity and applications.
1-(2-Phenoxyphenyl)ethane: The fully reduced form, which may have different physical and chemical properties.
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1S)-1-(2-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11,15H,1H3/t11-/m0/s1 |
Clé InChI |
ONJFOAUWTFCJFM-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)O |
SMILES canonique |
CC(C1=CC=CC=C1OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






aminehydrochloride](/img/structure/B13597053.png)


![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)






